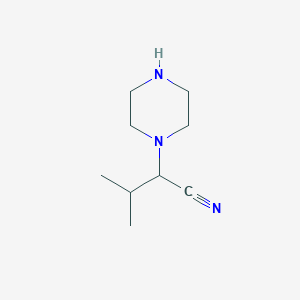

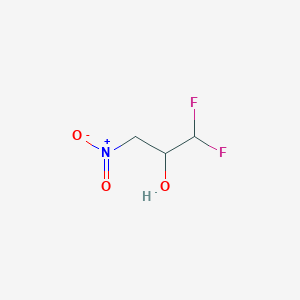

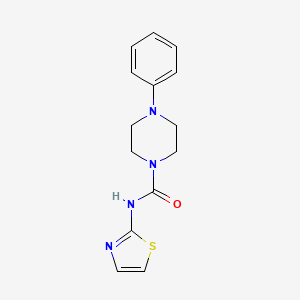

3-Methyl-2-piperazin-1-ylbutanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-Methyl-2-piperazin-1-ylbutanenitrile is not directly mentioned in the provided papers; however, these papers discuss various piperazine derivatives and their synthesis, which can be relevant to understanding the broader context of piperazine chemistry. Piperazine derivatives are significant in medicinal chemistry due to their potential therapeutic applications. For instance, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole demonstrates the importance of piperazine derivatives in drug design and development .

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis, as described in the synthesis of 1-(2,3-dichlorophenyl)piperazine . The process can be complex, with factors such as reactant concentration and reaction conditions influencing the yield and purity of the final product. The total yield reported for the synthesis of 1-(2,3-dichlorophenyl)piperazine was 48.2%, indicating the challenges in optimizing these reactions .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is confirmed using various spectroscopic techniques, including infrared spectroscopy (IR) and nuclear magnetic resonance (NMR). For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR, which are essential tools for determining the identity and purity of synthesized compounds .

Chemical Reactions Analysis

Piperazine derivatives can undergo a range of chemical reactions, including the formation of N-acyliminium ions, which can be trapped by nucleophilic side chains to produce bridged piperazine-3-ones . The reactivity of these compounds can be influenced by the presence of substituents on the piperazine ring, as well as the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the introduction of pendant arms such as 2-oxotetrahydrofuran-3-yl groups can affect the conformational properties of the compounds, as well as their protonation and complexation behavior . These properties are crucial for understanding the potential biological activity and pharmacokinetics of piperazine-based drugs.

Aplicaciones Científicas De Investigación

Antidiabetic Potential

Studies have identified piperazine derivatives, including those related to 3-Methyl-2-piperazin-1-ylbutanenitrile, as potential antidiabetic compounds. Compounds like 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine have shown potent antidiabetic effects mediated by a significant increase in insulin secretion, independent of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).

Analgesic and Anti-inflammatory Activities

Piperazino-methyl-2-benzoxazolinones, a group closely related to 3-Methyl-2-piperazin-1-ylbutanenitrile, have been synthesized and shown promising analgesic and anti-inflammatory activities in bioassays, suggesting potential therapeutic applications for compounds bearing this structure (Köksal et al., 2007).

Anticonvulsant Properties

Research on N-Mannich bases derived from piperidine-2,5-diones, structurally similar to 3-Methyl-2-piperazin-1-ylbutanenitrile, has indicated significant anticonvulsant activity. These compounds were particularly effective in the maximal electroshock seizure test, showcasing their potential as antiepileptic agents (Obniska et al., 2012).

Potential in Psychostimulant Abuse Treatment

Atypical dopamine transporter inhibitors related to 3-Methyl-2-piperazin-1-ylbutanenitrile structures have shown promise in reducing the reinforcing effects of psychostimulants like cocaine and methamphetamine in preclinical models, pointing towards potential applications in treating psychostimulant use disorders (Slack et al., 2020).

Serotonin Modulation and Antidepressant-like Effects

Compounds like 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile have demonstrated antidepressant-like effects in rodent models, indicating their potential in managing depression through serotonergic mechanisms (Mahesh et al., 2007).

Safety and Hazards

The safety information for “3-Methyl-2-piperazin-1-ylbutanenitrile” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3-methyl-2-piperazin-1-ylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-8(2)9(7-10)12-5-3-11-4-6-12/h8-9,11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRKRSARIUEUAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)N1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(piperazin-1-yl)butanenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

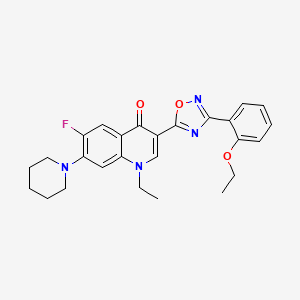

![6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2538057.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2538058.png)

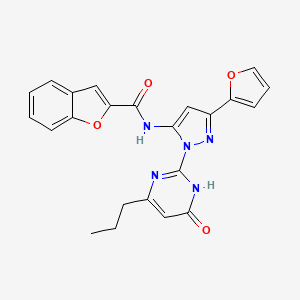

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2538059.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2538065.png)

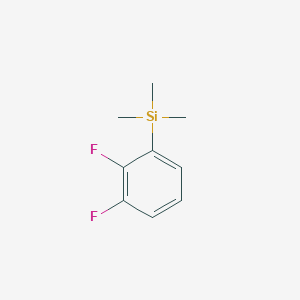

![2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2538073.png)

![4-[(4-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2538078.png)